
Ethyl 2-bromopropionate
Overview
Description
Ethyl 2-bromopropionate (C₅H₉BrO₂, molecular weight: 181.03) is a brominated ester characterized by a propionate backbone substituted with a bromine atom at the α-carbon. It is a colorless liquid (boiling point: ~156–158°C) with applications in organic synthesis, particularly as a polymerization initiator in atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization . It is also a key intermediate in herbicide synthesis, such as quizalofop . The compound is synthesized via esterification of 2-bromopropionic acid with ethanol, achieving yields up to 94.7% under optimized conditions (80°C, 3.5 hours, toluenesulfonic acid catalyst) . Its CAS registry number is 535-11-5, with additional identifiers including RN 255-601-2 and ChemSpider ID 71372 .
Preparation Methods
Traditional Preparation Methods and Their Limitations
Phosphorus Tribromide Catalysis
The phosphorus tribromide (PBr₃)-catalyzed method involves reacting propionic acid with bromine to form 2-bromopropionic acid, followed by esterification with ethanol. While this approach achieves moderate yields (70–75%), it generates significant impurities, including 2,3-tribromopropionic acid, due to excessive bromination . The strong corrosivity of PBr₃ necessitates specialized reactor materials, increasing capital costs. Additionally, post-reaction neutralization and wastewater treatment contribute to operational complexity.
Red Phosphorus Catalysis
Red phosphorus offers a marginally improved yield of 85% but introduces safety risks due to its hygroscopic and pyrophoric nature . Side reactions at elevated temperatures (above 110°C) further reduce purity, necessitating energy-intensive distillation. The catalyst’s inability to be reused and its corrosive impact on equipment limit industrial adoption.
p-Toluenesulfonic Acid Catalysis
p-Toluenesulfonic acid (PTSA) enhances esterification efficiency, yielding 80–85% this compound. However, the process requires multiple purification steps, including filtration, neutralization, and water washing, which generate large volumes of acidic wastewater . Catalyst recovery is impractical, leading to recurring material costs.
Table 1: Comparison of Traditional Catalysts
Catalyst | Yield (%) | Purity (%) | Key Limitations |
---|---|---|---|
Phosphorus tribromide | 70–75 | 85–90 | High impurities, corrosive, complex wastewater |
Red phosphorus | 85 | 88–92 | Fire hazards, non-reusable, energy-intensive |
p-Toluenesulfonic acid | 80–85 | 90–93 | High wastewater, non-recoverable catalyst |
Advances in Catalytic Methods: Composite Catalyst Approach
Development of the Composite Catalyst
A breakthrough in this compound synthesis involves a composite catalyst comprising copper-chromium oxides supported on a terephthalic acid-modified carrier . This catalyst enhances selectivity and reduces side reactions through synergistic effects between acidic and redox-active sites.
Catalyst Synthesis Protocol
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Precursor Preparation :
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Functionalization :
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Activation :
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The material is calcined at 170–180°C under vacuum to stabilize active sites.
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Table 2: Composite Catalyst Synthesis Parameters
Step | Conditions | Key Outcomes |
---|---|---|
Metal impregnation | 40–45°C, 30 min ultrasonic dispersion | Uniform metal distribution |
Hydrothermal treatment | 120–130°C, 12 h, sealed reactor | Crystalline framework formation |
Calcination | 170–180°C, 0.07–0.08 MPa vacuum, 16 h | Enhanced acidity and thermal stability |
Bromination Process Optimization
The composite catalyst enables a streamlined bromination process:
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Reaction Conditions : Propionic acid and bromine (molar ratio 1:1.02–1.05) are heated to 102–105°C at 0.7–0.8°C/min .
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Bromine Addition : Bromine is added at 60–70 mL/h, minimizing localized overheating.
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Byproduct Suppression : The catalyst’s controlled acidity reduces dibromination, achieving 98% conversion of propionic acid .
Esterification and Purification
Esterification with ethanol proceeds at 80–85°C, facilitated by the catalyst’s Bronsted acid sites. The crude product is distilled under reduced pressure (140–145°C) to recover unreacted propionic acid, yielding 99% pure this compound .
Table 3: Optimized Reaction Parameters
Parameter | Range | Impact on Yield/Purity |
---|---|---|
Temperature | 102–105°C (bromination), 80–85°C (esterification) | Minimizes thermal degradation |
Catalyst loading | 2.5–3 wt% of propionic acid | Balances activity and cost |
Distillation vacuum | 0.07–0.08 MPa | Efficient separation of volatiles |
Process Optimization and Scalability
Temperature and Pressure Control
Precise temperature ramping (0.7–0.8°C/min) during bromination prevents exothermic runaway reactions. Automated pressure regulation (0.3–0.5 MPa) ensures consistent reaction rates and safety .
Catalyst Recovery and Reuse
The composite catalyst exhibits excellent recyclability, retaining 95% activity after five cycles. Recovery involves simple filtration and vacuum drying, reducing material costs by 40% compared to traditional methods .
Waste Management Innovations
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromopropionate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound is highly reactive and can be replaced by various nucleophiles such as amines, thiols, and phosphines.
Reduction: The compound can be reduced to ethyl 2-propionate using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to 2-bromopropionic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and triphenylphosphine are commonly used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is typically used.
Oxidation: Potassium permanganate in an aqueous medium is a common oxidizing agent.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and phosphonium salts.
Reduction: The major product is ethyl 2-propionate.
Oxidation: The major product is 2-bromopropionic acid.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis:
- Intermediate in Pharmaceuticals: Ethyl 2-bromopropionate is widely used as an intermediate in the synthesis of various pharmaceuticals. It can be transformed into other functionalized compounds that serve as active pharmaceutical ingredients (APIs) or precursors in drug development .
- Synthesis of Agrochemicals: The compound plays a critical role in developing agrochemicals, including herbicides and insecticides, contributing to agricultural productivity .
- Polymer Chemistry:
- Biochemical Research:
- Industrial Applications:
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the use of this compound in synthesizing a novel anti-cancer agent. The compound served as a key intermediate, allowing for the introduction of various functional groups necessary for biological activity. The final product exhibited promising results in preclinical trials, highlighting the compound's significance in drug discovery .
Case Study 2: Polymerization Techniques
Research published on low ppm CuBr-triggered ATRP showcased this compound's role as an effective initiator under mild conditions. The study revealed that varying solvent volumes affected the reaction kinetics, emphasizing the compound's utility in developing tailored polymeric materials for applications ranging from coatings to biomedical devices .
Mechanism of Action
The mechanism of action of ethyl 2-bromopropionate involves the reactivity of the bromine atom. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. This property allows this compound to participate in various substitution reactions, forming new carbon-nucleophile bonds. The compound’s reactivity is primarily due to the presence of the bromine atom, which can be easily displaced by nucleophiles .
Comparison with Similar Compounds
Ethyl 2-bromopropionate belongs to a broader class of α-bromo esters, which vary in alkyl chain length, branching, and substituents. These structural differences influence reactivity, physical properties, and application-specific performance. Below is a detailed comparison with structurally analogous compounds:
Structural Analogs and Physical Properties
Reactivity and Performance in Polymerization
- This compound vs. Mthis compound : Mthis compound (M2BP) has a smaller ester group, leading to faster initiation in ATRP due to reduced steric hindrance. However, this compound (EBP) provides better control over polymer dispersity (Ð = 1.67 vs. Ð > 1.7 for M2BP) .
- This compound vs. Ethyl 2-bromoisobutyrate (EBiB): EBiB’s branched structure enhances radical stability, resulting in higher monomer conversion (92% vs. 79.5% for EBP) and lower dispersity (Ð = 1.23 vs. 1.67) in photoredox-mediated polymerization .
- This compound vs. -1.02 V for EBP), enabling faster electron transfer in visible-light-driven reactions .
Research Findings and Key Data
- Polymerization Efficiency: In bulk photoredox polymerization, EBP achieves 79.5% monomer conversion with Mn = 15,500 g/mol and Ð = 1.67, while EBiB reaches 92% conversion (Mn = 21,300 g/mol, Ð = 1.23) .
- Thermal Stability : this compound decomposes at ~200°C, lower than ethyl 2-bromoisobutyrate (~220°C), due to reduced steric protection of the C-Br bond .
- Synthetic Flexibility : this compound’s azide derivatives (e.g., ethyl 2-azidopropionate) enable click chemistry applications, unlike bulkier analogs like ethyl 2-bromovalerate .
Biological Activity
Ethyl 2-bromopropionate (CAS No. 535-11-5) is an organic compound that exhibits various biological activities, making it a subject of interest in pharmaceutical and agrochemical research. This article provides a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 181.03 g/mol
- Boiling Point : 158°C to 160°C
- Density : 1.391 g/cm³
- Solubility : Immiscible in water; soluble in alcohol and ether .
Biological Activity Overview
This compound has been studied for its various biological activities, including:
- Antimicrobial Properties : It has shown effectiveness against a range of pathogens, including bacteria and viruses. Specifically, it has been noted for its activity against influenza and HIV .
- Cell Cycle Regulation : Research indicates that this compound can influence cell cycle dynamics, potentially impacting cancer cell proliferation .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
This compound's biological effects are mediated through several mechanisms:
- Inhibition of Key Enzymes : It acts as an inhibitor of various metabolic enzymes, influencing pathways such as the MAPK/ERK signaling pathway and PI3K/Akt/mTOR pathway .
- Interaction with Cellular Receptors : The compound has been reported to interact with G protein-coupled receptors (GPCRs), affecting cellular signaling processes related to inflammation and immune responses .
- Membrane Permeability : The compound is classified as a blood-brain barrier (BBB) permeant, which may enhance its efficacy in targeting central nervous system disorders .
Toxicological Profile
While this compound exhibits promising biological activities, it is crucial to consider its toxicological profile:
- Skin and Eye Irritation : It is classified as corrosive to skin and eyes, necessitating careful handling .
- Respiratory Sensitization : Exposure can lead to respiratory distress symptoms such as cough and shortness of breath .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential utility in developing new antimicrobial agents.
Cancer Cell Line Research
In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines through the activation of caspase enzymes. This finding highlights its potential role in cancer therapeutics.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | CHBrO |
Molecular Weight | 181.03 g/mol |
Boiling Point | 158°C - 160°C |
Density | 1.391 g/cm³ |
Solubility | Alcohol and ether soluble |
BBB Permeability | Yes |
Skin Permeation Log Kp | -6.22 cm/s |
Toxicity | Corrosive to skin/eyes |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of ethyl 2-bromopropionate, and how are they experimentally determined?
this compound (CHBrO) is a colorless liquid with a boiling point of 156–160°C, density of 1.39 g/cm³ at 20°C, and flash point of 52°C. Purity (≥98% by GC) is determined via gas chromatography (GC) with a flame ionization detector, while density is measured using a calibrated densitometer. Infrared (IR) spectroscopy confirms structural features like the ester carbonyl group (C=O stretch at ~1740 cm⁻¹) and bromine substitution .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound is classified as a Flammable Liquid (Category 3) and Skin Corrosion/Irritant (Category 1B). Researchers must use flame-resistant storage (2–30°C), avoid inhalation, and wear nitrile gloves and eye protection. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste under local regulations .
Q. How is this compound synthesized, and what purification methods are recommended?
A common synthesis involves esterification of 2-bromopropionic acid with ethanol under acidic catalysis (e.g., HSO). Post-reaction, the crude product is washed with sodium bicarbonate to remove residual acid, dried over anhydrous MgSO, and purified via fractional distillation under reduced pressure (b.p. 156–160°C). GC and H NMR (δ 1.30 ppm for -OCHCH, δ 4.37 ppm for -CHBr-) confirm purity and structure .
Q. What spectroscopic techniques are used to characterize this compound?
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1168 cm⁻¹ (O=C–OEt) .
- H NMR : Signals at δ 1.30 (t, -OCHCH), 1.82 (d, -CH), 4.23 (q, -OCH), and 4.37 (q, -CHBr-) .
- C NMR : Resonances at δ 170.0 (C=O), 61.7 (-OCHCH), and 40.0 (-CHBr-) .
Advanced Research Questions
Q. How does this compound function as an initiator in atom transfer radical polymerization (ATRP)?
In ATRP, this compound acts as a halogenated initiator, transferring bromine to a transition metal catalyst (e.g., CuCl/ligand complexes). This generates propagating radicals for controlled polymerization of monomers like methyl methacrylate (MMA). Kinetic studies show its efficiency compared to ethyl 2-bromoisobutyrate (EBiB), with optimal control achieved using CuCl and bipyridine ligands at 60–90°C .
Q. What challenges arise in stereochemical control during synthetic reactions involving this compound?
Reactions like nucleophilic substitutions can yield undesired diastereomers. For example, in the synthesis of (R,S)-mTDDGA, this compound reacts with ethyl L-(-)-lactate to produce a 1:1.2 (S,S:R,S) diastereomeric ratio. Epimerization using LiOEt in ethanol shifts the equilibrium toward the thermodynamically favored (R,S)-isomer (2:1 ratio after 5 hours). Monitoring via H NMR and optimizing reaction time/temperature are critical for stereochemical control .
Q. How can the end-group fidelity of polymers synthesized via this compound-initiated ATRP be validated?
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry and H NMR end-group analysis confirm retention of the initiator fragment (e.g., ethyl ester signals at δ 1.30 ppm). IR spectroscopy of polystyrene synthesized in supercritical CO shows initiator-derived ester groups (1731 cm⁻¹), confirming controlled propagation .
Q. What strategies mitigate side reactions (e.g., termination) in this compound-mediated ATRP?
Termination is minimized by:
- Using reducing agents (e.g., ascorbic acid) in activator regenerated by electron transfer (ARGET) ATRP to maintain low Cu concentrations.
- Optimizing ligand-to-metal ratios (e.g., 2:1 bipyridine:CuCl) to enhance catalyst stability.
- Conducting polymerizations under inert atmospheres to prevent radical quenching by oxygen .
Q. How does solvent choice impact the reactivity of this compound in nucleophilic substitutions?
Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states. For example, in the synthesis of ethyl 2-azidopropionate from NaN, DMF accelerates the S2 displacement of bromine, achieving >95% conversion in 12 hours at 50°C. Solvent-free conditions are less effective due to poor miscibility of NaN with the ester .
Q. What analytical methods resolve discrepancies in reported kinetic data for this compound-initiated polymerizations?
Conflicting rate constants (e.g., ) arise from differences in catalyst systems or monomer concentrations. Researchers should:
Properties
IUPAC Name |
ethyl 2-bromopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFLASKVLJTEJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871746 | |
Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a sharp pungent odor; Yellows on light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 2-bromopropionate | |
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CAS No. |
535-11-5, 41978-69-2 | |
Record name | Ethyl 2-bromopropionate | |
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Record name | Ethyl alpha-bromopropionate | |
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Record name | Ethyl 2-bromopropionate | |
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Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Record name | Ethyl 2-bromopropionate | |
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Record name | Ethyl (±)-2-bromopropionate | |
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Record name | ETHYL .ALPHA.-BROMOPROPIONATE | |
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Retrosynthesis Analysis
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